molecular formula C19H13NO2S B5675312 3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Cat. No. B5675312
M. Wt: 319.4 g/mol
InChI Key: WRROGALKOLSSEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one derivatives typically involves a two-component protocol, leveraging reactions of suitably substituted anilines with 3-(2-thiocyanatoacetyl)-2H-chromen-2-one in ethanol. This method allows for the efficient creation of a series of compounds, confirmed through various spectroscopic techniques, including UV-vis, FTIR, NMR, and mass spectroscopy, further characterized by single-crystal X-ray diffraction studies (Saeed, Arif, Irfan, & Bolte, 2013).

Molecular Structure Analysis

The molecular structure of these compounds is often established through comprehensive spectroscopic analysis and crystallography. For instance, the structure of the specific derivative, 3-(2-(4-Methylphenylamino)thiazol-4-yl)-2H-chromen-2-one, was elucidated, revealing its crystallization in the orthorhombic space group with precise cell parameters (Saeed et al., 2013).

Chemical Reactions and Properties

The chemical reactions involving these compounds often entail multi-component reactions, enabling the synthesis of diverse derivatives. These reactions are highlighted by their efficiency and the potential for generating compounds with varied biological activities. The chemical properties are characterized by their ability to form stable structures and engage in specific reactions, contributing to their applicability in different fields (Saeed et al., 2013).

properties

IUPAC Name

3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO2S/c1-12-6-8-13(9-7-12)16-11-23-18(20-16)15-10-14-4-2-3-5-17(14)22-19(15)21/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRROGALKOLSSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

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